(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine
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Overview
Description
(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine is a compound that features a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology, but they generally follow the principles of radical trifluoromethylation and other established synthetic routes .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, depending on the desired outcome and the specific properties of the compound .
Major Products Formed
The major products formed from these reactions can include a variety of derivatives, depending on the specific reaction and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound .
Scientific Research Applications
(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and design.
Mechanism of Action
The mechanism by which (2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can significantly influence the compound’s reactivity and interactions with other molecules, often enhancing its stability and biological activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyridines and related structures, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds .
Uniqueness
This compound’s stability, reactivity, and potential biological activity make it a valuable target for research and development .
Properties
IUPAC Name |
(2R)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(4-13)7-2-3-8(14-5-7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTMEGZWEBGUMM-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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